N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide
Overview
Description
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of methoxy, methyl, sulfonyl, and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can enhance binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
- N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide
Uniqueness
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-12-9-15(7-8-16(12)27-3)28(25,26)23(2)11-17(24)22-14-6-4-5-13(10-14)18(19,20)21/h4-10H,11H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSVMCDFLKVIHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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